molecular formula C15H13N3O4 B2834759 4-(4-methoxyphenoxy)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 860610-38-4

4-(4-methoxyphenoxy)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Cat. No. B2834759
CAS RN: 860610-38-4
M. Wt: 299.286
InChI Key: RFEGFXKPUSHEIU-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazolo[3,4-b]pyridine, which is a bicyclic heterocyclic aromatic compound with three nitrogen atoms located at 1, 2, and 7 positions . The compound also contains a carboxylic acid group, a methoxy group, and a phenoxy group, which could potentially influence its chemical properties and biological activity.


Molecular Structure Analysis

The molecular structure of this compound would be influenced by its various functional groups. The pyrazolo[3,4-b]pyridine core is a bicyclic structure with two nitrogen atoms in the pyrazole ring and one in the pyridine ring . The methoxy, phenoxy, and carboxylic acid groups attached to this core would further influence its structure.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The carboxylic acid group is typically reactive and can undergo various reactions such as esterification and amide formation. The methoxy and phenoxy groups might also participate in reactions depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of the carboxylic acid group could make the compound acidic. The compound’s solubility would be influenced by the polar groups present in its structure .

Scientific Research Applications

Antiviral Activity

Fused pyridine derivatives exhibit structural similarity to DNA bases like adenine and guanine. This similarity contributes to their effectiveness against viruses. Researchers have explored the antiviral potential of these compounds, including their ability to inhibit viral replication or entry .

Anticancer Properties

The structural diversity of fused pyridine derivatives allows for tailored modifications. Some derivatives have demonstrated promising anticancer activity by targeting specific cellular pathways or receptors. For instance, furopyridines, a subset of fused pyridines, have been investigated for their antitumor effects .

Antibacterial and Antifungal Effects

Certain fused pyridine derivatives exhibit antibacterial and antifungal properties. Researchers have studied their impact on microbial growth, cell membrane integrity, and enzymatic processes. These compounds may serve as potential leads for novel antimicrobial agents .

Anti-Inflammatory Action

Inflammation plays a crucial role in various diseases. Fused pyridine derivatives, including furopyridines, have been evaluated for their anti-inflammatory effects. These compounds may modulate inflammatory pathways, making them relevant in conditions such as arthritis and autoimmune disorders .

Antimalarial Activity

Malaria remains a global health concern. Researchers have investigated fused pyridine derivatives as potential antimalarial agents. These compounds may interfere with parasite growth or target specific stages of the Plasmodium life cycle .

Enhancement of Solubility and Lipophilicity

Fused pyridine derivatives contribute positively to the physicochemical properties of drug molecules. Incorporating them into drug structures can enhance solubility, polarity, lipophilicity, and hydrogen bonding capacity. This property aids in drug formulation and bioavailability .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety measures should be taken while handling this compound, especially if it exhibits bioactive properties .

Future Directions

The future research on this compound could focus on exploring its potential biological activities and developing efficient methods for its synthesis. Given the biological activities exhibited by related pyrazolo[3,4-b]pyridine compounds, this compound could be a potential candidate for drug development .

properties

IUPAC Name

4-(4-methoxyphenoxy)-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c1-18-14-11(8-17-18)13(12(7-16-14)15(19)20)22-10-5-3-9(21-2)4-6-10/h3-8H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFEGFXKPUSHEIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=C(C(=C2C=N1)OC3=CC=C(C=C3)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-methoxyphenoxy)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

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